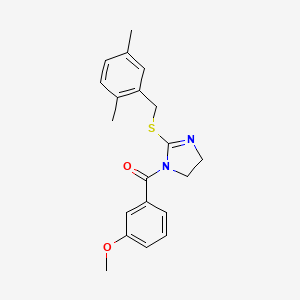
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" is a chemical compound of interest due to its unique structure and potential applications in various fields of science. While specific research directly related to this compound was not found, insights can be derived from studies on similar compounds, showcasing the methodologies and analytical techniques utilized in their synthesis, structural elucidation, and property analysis.
Synthesis Analysis
The synthesis of complex organic molecules like "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" typically involves multi-step reactions, starting from simpler precursor molecules. For example, Shahana and Yardily (2020) detailed the synthesis of novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization, employing density functional theory (DFT) calculations for structural optimization (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed through spectroscopic methods and computational chemistry techniques. The study by Shahana and Yardily (2020) also utilized DFT calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural aspects of similar compounds (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" can be diverse, including functional group transformations and complex formation. The synthesis and reaction mechanisms are often elucidated using a combination of experimental and theoretical methods, as demonstrated in the synthesis and docking studies of related compounds by Shahana and Yardily (2020) (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Techniques such as X-ray diffraction analysis, as used by Sokol et al. (2011) in the study of complex formation of related compounds, provide detailed insights into the molecular and crystal structures (Sokol et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of compounds in chemical reactions and biological systems. For instance, the HOMO-LUMO energy gap analysis can offer information on the compound's reactivity and stability, as discussed by Shahana and Yardily (2020) for similar molecules (Shahana & Yardily, 2020).
科学的研究の応用
Synthesis and Characterization of Derivatives:
- A study by Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A. (2010) described the synthesis of bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), which shares structural similarities with the compound . Their research focused on incorporating a thieno-[2,3-b]thiophene moiety into various derivatives (Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010).
Photochromism of Imidazole Derivatives:
- Bai, J., Han, X., Wang, Y., & Meng, J. (2010) synthesized imidazole derivatives that demonstrated photochromism upon irradiation. This finding is significant as it suggests potential applications in materials science and photonics (Bai, J., Han, X., Wang, Y., & Meng, J., 2010).
Antimicrobial and Antioxidant Activities:
- A study by Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D. (2011) investigated the antimicrobial and antimycobacterial activities of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones, which are structurally similar to the compound of interest. Their research revealed significant antimicrobial potential, highlighting the relevance of such compounds in medical research (Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D., 2011).
Density Functional Theory (DFT) and Molecular Docking Studies:
- The synthesis and structural optimization of similar compounds have been extensively studied using DFT and molecular docking analyses, as indicated in the research by FathimaShahana, M., & Yardily, A. (2020). These studies provide insights into the compound's stability, charge transfer, and potential antiviral activities (FathimaShahana, M., & Yardily, A., 2020).
Electrochemical and Electrical Properties:
- Research by Anand, S., & Muthusamy, A. (2018) on oligobenzimidazoles, including similar compounds, highlights their potential in developing materials with unique electrochemical, electrical, and optical properties. Such materials could be useful in electronic devices and sensors (Anand, S., & Muthusamy, A., 2018).
特性
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-8-15(2)17(11-14)13-25-20-21-9-10-22(20)19(23)16-5-4-6-18(12-16)24-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKSMZUBQHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2491944.png)
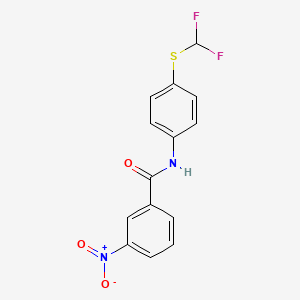
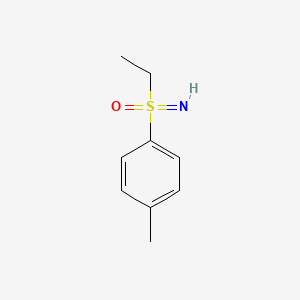
![1-{3-[Benzyl(methyl)amino]propyl}-3-(2-chloro-4-fluorophenoxy)-4-(1,3-thiazol-4-yl)azetidin-2-one](/img/structure/B2491948.png)
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)



![N-Tert-butyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2491962.png)
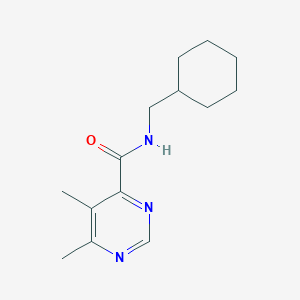
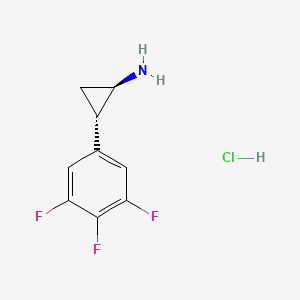
![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)